Cas no 1804451-79-3 (3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine)
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine
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- Inchi: 1S/C8H8ClF2NO2/c1-13-4-3-12-8(14-2)6(9)5(4)7(10)11/h3,7H,1-2H3
- InChI Key: ZZORFWSQWRBYEV-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=C(C=1C(F)F)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 2.4
- Topological Polar Surface Area: 31.4
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072182-250mg |
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine |
1804451-79-3 | 97% | 250mg |
$489.60 | 2022-04-02 | |
| Alichem | A029072182-500mg |
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine |
1804451-79-3 | 97% | 500mg |
$815.00 | 2022-04-02 | |
| Alichem | A029072182-1g |
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine |
1804451-79-3 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine
Professional Introduction to 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine (CAS No. 1804451-79-3)
3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine, with the CAS number 1804451-79-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with chloro, difluoromethyl, and dimethoxy functional groups. The unique arrangement of these substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structure is particularly noteworthy due to the presence of both electron-withdrawing and electron-donating groups. The chloro substituent at the 3-position enhances electrophilic aromatic substitution reactions, making it a versatile building block for further functionalization. Concurrently, the difluoromethyl group at the 4-position introduces fluorine atoms, which are known for their ability to modulate metabolic stability and binding affinity in drug candidates. The two dimethoxy groups at the 2- and 5-positions contribute to the overall electronic distribution and solubility characteristics of the molecule.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores in drug discovery. The combination of chloro, difluoromethyl, and dimethoxy groups in 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine has been explored in several high-profile research studies. For instance, researchers have utilized this compound as a key intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is particularly favored in kinase inhibition due to its ability to mimic ATP binding pockets and disrupt enzyme activity.
One notable application of this compound has been in the development of small-molecule inhibitors targeting protein-protein interactions. The specific substitution pattern on the pyridine ring allows for precise tuning of binding interactions with target proteins. This has led to several promising candidates entering preclinical trials for conditions such as neurodegenerative disorders and autoimmune diseases. The ability to modify the electronic properties of the molecule through strategic functionalization has been instrumental in optimizing potency and selectivity.
The synthetic pathways involving 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine have also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes for this intermediate. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high regioselectivity. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation.
The pharmacokinetic properties of derivatives synthesized from this compound have been extensively studied. The presence of fluorine atoms has been shown to enhance metabolic stability, a crucial factor for drug candidates intended for oral administration. Additionally, the dimethoxy groups contribute to good solubility profiles, which are essential for formulation development. These characteristics make 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.
In conclusion, 3-Chloro-4-(difluoromethyl)-2,5-dimethoxypyridine (CAS No. 1804451-79-3) represents a cornerstone in modern pharmaceutical research. Its unique structural features enable diverse applications in drug discovery and development. As our understanding of biological targets and synthetic methodologies continues to evolve, compounds like this will remain indispensable tools for creating innovative treatments for a wide range of diseases.
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